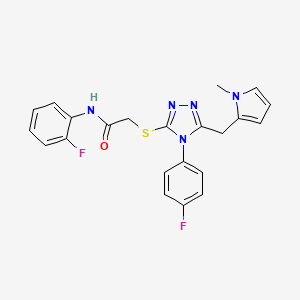

![molecular formula C8H10IN3O B2515532 1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one CAS No. 2241140-25-8](/img/structure/B2515532.png)

1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one family . It is a white to yellow solid with a molecular weight of 277.06 . The IUPAC name for this compound is (S)-3-iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 277.06 . The compound is stable at a storage temperature of +4°C .Scientific Research Applications

Alphavirus Cysteine Protease Inhibitors

This compound has been identified as a cyclic product of β-amidomethyl vinyl sulfone Alphavirus cysteine protease inhibitors . This suggests its potential use in the development of new antiviral drugs.

Vasopressin Receptor Antagonists

Derivatives of this compound have been studied as vasopressin receptor antagonists . This could have implications for the treatment of conditions like diabetes insipidus, where vasopressin plays a key role.

Fibrinogen Receptor Antagonists

These compounds have also been explored as fibrinogen receptor antagonists . This could potentially be used in the treatment of thrombotic diseases.

Glutamate Receptor Modulators

Research has shown that certain derivatives of this compound can act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 . This suggests potential applications in neurological research and treatment.

Inhibitors of Mycobacterium Tuberculosis

These compounds have been studied as inhibitors of Mycobacterium tuberculosis H37RV , suggesting potential applications in the treatment of tuberculosis.

Inhibitors of Lung Cancer Tumors

Research has indicated that these compounds can act as inhibitors of lung cancer tumors A549 and H322b . This could potentially be used in the development of new cancer treatments.

HIV-1 Integrase Inhibitors

Certain derivatives of this compound have been proposed as inhibitors of the catalytic activity of HIV-1 integrase . This could have implications for the development of new antiretroviral therapies.

Treatment of Lysosomal and Neurodegenerative Diseases

Recent research has proposed certain derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one for the treatment of lysosomal and neurodegenerative diseases . This suggests potential applications in the treatment of conditions like Parkinson’s disease and Alzheimer’s disease.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors modulators, inhibitors of mycobacterium tuberculosis h37rv, inhibitors of lung cancer tumors a549 and h322b, inhibitors of catalytic activity of hiv-1 integrase, tanks and polyadp-ribose polymerase parp-1 .

Mode of Action

It’s known that similar compounds react regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to the inhibition of mycobacterium tuberculosis h37rv, lung cancer tumors a549 and h322b, and the catalytic activity of hiv-1 integrase .

Pharmacokinetics

The compound’s molecular weight is 27706 , which may influence its bioavailability.

Result of Action

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37rv, lung cancer tumors a549 and h322b, and the catalytic activity of hiv-1 integrase .

Action Environment

The compound is a white to yellow solid and is stored at +4°c , suggesting that temperature and physical state may play a role in its stability and efficacy.

properties

IUPAC Name |

1-(3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3O/c1-6(13)11-2-3-12-8(5-11)7(9)4-10-12/h4H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOPHILDNOMVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN2C(=C(C=N2)I)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)

![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)

![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)